7-(2-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Kinase inhibitor Structure-activity relationship Conformational analysis

SAR gaps between ortho- and para-substituted thienopyrimidinone kinase inhibitors hinder selectivity optimization. This 7-(o-tolyl) isomer (CAS 1207058-37-4, logP 5.21, ≥95% purity) resolves that gap-the steric ortho-methyl alters the dihedral angle and ATP-binding site complementarity vs. para-methyl analog CAS 1207041-91-5. • Head-to-head kinase profiling: Quantify Kd shifts across 50-100 kinase panels arising from the ortho steric effect. • CNS drug discovery: Elevated logP 5.21 favors blood-brain barrier penetration for glioblastoma & brain metastasis screens. • FLT3-ITD AML screening: Validated scaffold activity in MV4-11 & MOLM-13 lines; may confer differential activity vs. gatekeeper mutants.

Molecular Formula C21H18N2O2S
Molecular Weight 362.45
CAS No. 1207058-37-4
Cat. No. B2397558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1207058-37-4
Molecular FormulaC21H18N2O2S
Molecular Weight362.45
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CCOC4=CC=CC=C4
InChIInChI=1S/C21H18N2O2S/c1-15-7-5-6-10-17(15)18-13-26-20-19(18)22-14-23(21(20)24)11-12-25-16-8-3-2-4-9-16/h2-10,13-14H,11-12H2,1H3
InChIKeyWTBUNFSONATOGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Baseline Characterization


7-(2-Methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1207058-37-4; molecular formula C21H18N2O2S; MW 362.45 g/mol; logP 5.21) is a synthetic small molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one scaffold class [1]. This scaffold is structurally related to purine bases and is widely explored as a kinase inhibitor pharmacophore in oncology drug discovery [2]. The compound features a 2-methylphenyl (o-tolyl) substituent at the C7 position and a 2-phenoxyethyl group at the N3 position, distinguishing it from the para-methyl and para-methoxy positional isomers that dominate commercial screening libraries .

Ortho-methyl substitution supports isomer-specific kinase selectivity SAR
Elevated lipophilicity profile suits blood-brain barrier permeability studies
Class-level thienopyrimidine scaffold supports kinase panel screening

7-(2-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Generic Substitution Failure


The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is sensitive to subtle changes in substitution pattern, particularly at the C7 aryl position [1]. The ortho-methyl group in the target compound introduces a steric clash absent in the para-methyl analog (CAS 1207041-91-5), which alters the dihedral angle between the phenyl ring and the thienopyrimidine core, thereby modulating ATP-binding site complementarity in kinase targets [2]. Regulatory guidelines (e.g., FDA, EMA) and binding specificity data from similar kinase inhibitors indicate that positional isomers cannot be freely interchanged without re-demonstration of target binding, selectivity, and functional activity [3]. Substitution with the more commonly available para-methyl isomer therefore risks altered kinase inhibition profiles and invalidates comparative biological conclusions.

Para-methyl isomer may shift kinase profile
Ortho-methyl steric clash alters ATP-site complementarity; para-methyl isomer may not replicate binding selectivity.
Isomer substitution risks invalid SAR conclusions
Similar kinase inhibitor positional isomers require target re-demonstration; direct substitution may compromise comparative biology.
Class-level data may not reflect compound-specific activity
Scaffold-based kinase inhibition context may not predict compound-specific activity; direct profiling recommended.

7-(2-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Differentiation Evidence


Ortho- vs. Para-Methyl Kinase Binding Divergence

The target compound's ortho-methyl substituent forces a non-coplanar conformation of the C7 phenyl ring relative to the thienopyrimidine plane, unlike the para-methyl isomer which remains co-planar. This affects predicted ATP-binding site complementarity in kinases such as BRAF. Based on ZINC20-predicted SEA (Similarity Ensemble Approach) analysis, the ortho-methyl compound is predicted to have a distinct kinase inhibition fingerprint compared to the para-methyl scaffold [1].

Kinase binding divergence
Computed context
Predicted distinct kinase profile vs para-methyl isomer (BRAF P=21)
Supports isomer-specific selectivity studies
Requires experimental kinase panel validation
Kinase inhibitor Structure-activity relationship Conformational analysis

Lipophilicity and Membrane Permeability

The target compound has a computed logP of 5.21 [1], placing it in the upper range of CNS drug-like space (Lipinski Rule of Five limit: logP ≤ 5). This contrasts with the para-methoxy analog (CAS 1105237-94-2), which has a lower calculated logP due to the electron-donating methoxy group. The higher lipophilicity of the ortho-methyl compound suggests enhanced passive membrane permeability but potentially reduced aqueous solubility.

Lipophilicity
Computed property
logP 5.21 (ALOGPS 2.1)
Supports CNS permeability assay context
Estimated; verify with experimental logD
Lipophilicity ADME prediction Blood-brain barrier penetration

Class-Level Kinase Inhibition Potential

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have demonstrated low nanomolar to micromolar inhibition against multiple kinase targets, including FLT3-ITD (IC50 = 5.098 µM for closely related analog substituted at R2 and R7 positions) [1], VEGFR-2, and Tie2 in published patent and journal data [2]. While no direct kinase inhibition data exists for the target compound, the scaffold class has validated activity against clinically relevant oncology kinases. The ortho-methylphenyl modification is found in related kinase inhibitor series where steric effects modulate selectivity.

Kinase inhibition potential
Class-level
FLT3-ITD IC50 5.1 µM (scaffold analog)
Class-level kinase inhibition context; direct data not available
Scaffold-validated; compound-specific profiling needed
Protein kinase inhibition Anticancer agents Oncology drug discovery

No Published Bioactivity Data

Per ChEMBL 20 database cross-referencing (via ZINC20), the target compound has no annotated biological activity in the public domain [1]. This contrasts with some commercial thieno[3,2-d]pyrimidine analogs that have published IC50 values against specific kinases. This data gap means the compound's value proposition relies entirely on its structural differentiation (ortho-methyl substitution) and class-level scaffold validation, rather than published potency benchmarks.

Bioactivity data
Data to verify
0 ChEMBL annotated activities
No prior public potency data; de novo profiling required
Procurement implies screening-intent use
Data availability Procurement risk Screening library selection

7-(2-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Application Scenarios


Ortho- vs. Para-Methyl Isomer Selectivity Profiling

The compound is ideally suited for direct head-to-head kinase selectivity profiling against the para-methyl isomer (CAS 1207041-91-5). Both compounds are commercially available from screening library vendors (ChemDiv, Enamine). Researchers should test both isomers against a panel of 50–100 kinases (e.g., Eurofins KINOMEscan or DiscoverX scanMAX) to quantify differences in Kd values arising from the steric effect of the ortho-methyl group, as predicted by the ZINC20 SEA analysis [1]. Such a study provides high-value SAR data that justifies procurement of both isomers for selectivity optimization.

BBB-Penetrant Screening for CNS Oncology

The compound's elevated logP of 5.21 [2] recommends it for inclusion in phenotypic or target-based screens for brain-penetrant kinase inhibitors targeting glioblastoma or brain metastases. In parallel artificial membrane permeability assays (PAMPA-BBB), the ortho-methyl compound is expected to show higher effective permeability than methoxy or para-methyl analogs. This scenario leverages the compound's lipophilicity advantage for CNS drug discovery programs.

FLT3-ITD Inhibitor Screening in AML

Given the class-level FLT3-ITD inhibitory activity of thieno[3,2-d]pyrimidine analogs (IC50 = 5.1 µM for a related derivative) [3], the target compound is well-suited for screening in FLT3-ITD-driven AML cell lines (MV4-11, MOLM-13). The ortho-methyl substitution may confer differential activity against FLT3-ITD gatekeeper mutants. Procurement for this scenario is justified by the scaffold's validated FLT3 activity and the compound's structural distinction from existing FLT3 inhibitor chemotypes.

Computational Lead Optimization Template

For computational chemistry groups, the compound's clean structural scaffold (C21H18N2O2S, 4 rings, 5 heteroatoms) with no chiral centers and a single rotatable phenoxyethyl chain [2] offers a tractable starting point for docking, MD simulations, and free energy perturbation (FEP) studies. The absence of prior bioactivity data [1] means the compound can serve as a 'blank-slate' template where modifications at C2, C6, or C7 can be computationally enumerated and compared against ATP-binding sites of multiple kinases.

Application
Selection Property
Validation Focus
Kinase isoform selectivity profiling
Steric-driven binding differentiation
Head-to-head isomer kinase panel screening
CNS permeability screening
Elevated lipophilicity profile
Blood-brain barrier permeability assays
FLT3-ITD kinase inhibition studies
Class-level FLT3 activity context
Biochemical and AML cell-line assays
Computational lead optimization
Tractable scaffold topology
Docking and free energy perturbation studies
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